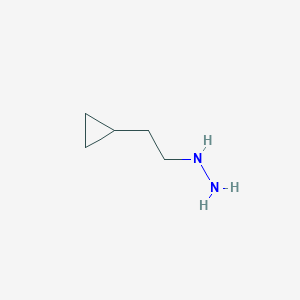
(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)Ruthenium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate is a coordination compound that features a ruthenium center coordinated to two bipyridine ligands and one ethynyl-substituted bipyridine ligand. This compound is known for its unique electrochemical and photophysical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate typically involves the reaction of ruthenium precursors with bipyridine ligands. One common method involves the reaction of [Ru(bipy)2Cl2]·2H2O with 4-ethynyl-2,2’-bipyridine in the presence of a suitable base, followed by the addition of hexafluorophosphate anion to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can revert the oxidized ruthenium back to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of coordinating solvents or additional ligands .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligand environments .
Applications De Recherche Scientifique
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. These transitions result in the generation of excited states that can participate in various photochemical and electrochemical processes. The compound’s molecular targets and pathways include interactions with DNA, proteins, and other biomolecules, leading to its applications in bioimaging and therapeutic research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Known for its use in electrochemical and photochemical applications.
(4,4’-Bisphenyl-ethynyl-2,2’-bipyridyl)Rhenium tricarbonyl chloride: Used as a catalyst for CO2 reduction.
Uniqueness
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate is unique due to its combination of bipyridine and ethynyl-substituted bipyridine ligands, which confer distinct electrochemical and photophysical properties. This makes it particularly suitable for applications requiring precise control over electronic and photonic behavior .
Propriétés
Formule moléculaire |
C32H24F12N6P2Ru |
|---|---|
Poids moléculaire |
883.6 g/mol |
Nom IUPAC |
4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C12H8N2.2C10H8N2.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1,3-9H;2*1-8H;;;/q;;;2*-1;+2 |
Clé InChI |
USBRJFBKNBEQBS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)



![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)






